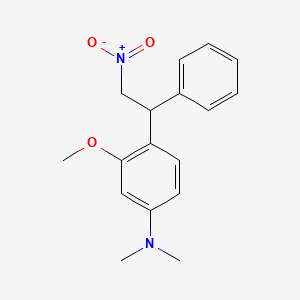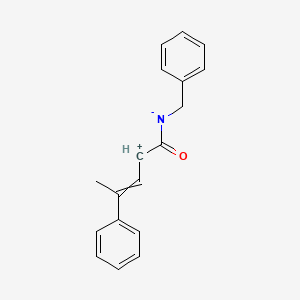![molecular formula C24H24Si B14211872 Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane CAS No. 778649-19-7](/img/structure/B14211872.png)
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane is a complex organosilicon compound characterized by its unique structure, which includes an anthracene moiety and ethynyl groups attached to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane typically involves the coupling of 5-ethynylanthracene with triethylsilane. This reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which is known for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne . The reaction conditions often include a base, such as triethylamine, and a solvent like tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of triethylsilane derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecular architectures.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the anthracene moiety.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane involves its interaction with molecular targets through its ethynyl and anthracene groups. The ethynyl groups can participate in π-π interactions and conjugation, while the anthracene moiety can engage in photophysical processes, such as fluorescence. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Ethynylsilane: Contains ethynyl groups attached to silicon, used in various coupling reactions.
Anthracene Derivatives: Compounds containing the anthracene moiety, used in photochemistry and materials science.
Uniqueness
Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane is unique due to the combination of its ethynyl and anthracene groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Eigenschaften
CAS-Nummer |
778649-19-7 |
|---|---|
Molekularformel |
C24H24Si |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
triethyl-[2-(5-ethynylanthracen-1-yl)ethynyl]silane |
InChI |
InChI=1S/C24H24Si/c1-5-19-11-9-13-21-18-24-20(12-10-14-22(24)17-23(19)21)15-16-25(6-2,7-3)8-4/h1,9-14,17-18H,6-8H2,2-4H3 |
InChI-Schlüssel |
UDBDQHFEIDGIHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC1=CC=CC2=CC3=C(C=CC=C3C#C)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


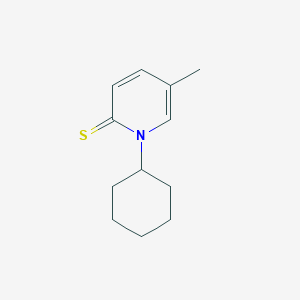
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
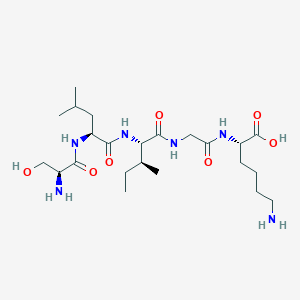
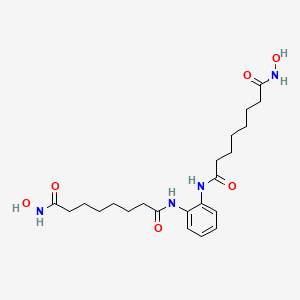
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
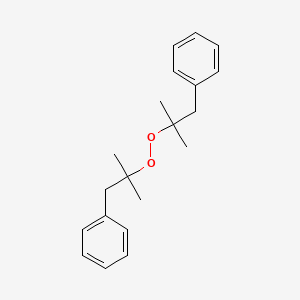

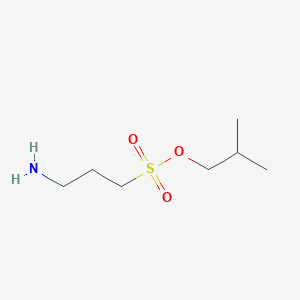
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)

